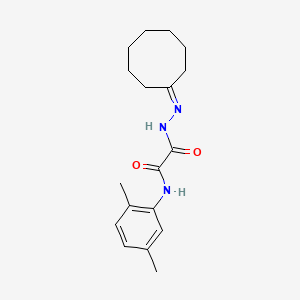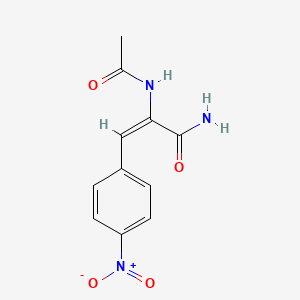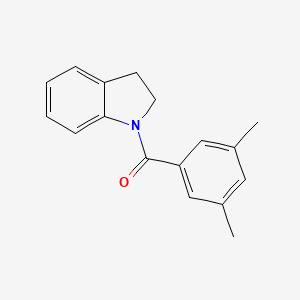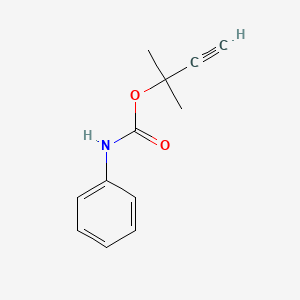
2-(2-cyclooctylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-cyclooctylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide, commonly known as CORM-3, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. CORM-3 is a carbon monoxide-releasing molecule that has been extensively studied for its ability to regulate physiological and biochemical processes in living organisms.
作用機序
The mechanism of action of CORM-3 involves the release of carbon monoxide (CO) upon exposure to biological fluids or tissues. The released CO can then bind to various molecules, including heme-containing proteins, transcription factors, and ion channels, leading to the regulation of various physiological and biochemical processes. The binding of CO to heme-containing proteins, such as cytochrome c oxidase and soluble guanylate cyclase, can lead to the modulation of cellular respiration and vasodilation, respectively. The binding of CO to transcription factors, such as hypoxia-inducible factor-1α, can lead to the regulation of gene expression. The binding of CO to ion channels, such as potassium channels, can lead to the regulation of membrane potential and cellular excitability.
Biochemical and Physiological Effects
CORM-3 has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-apoptotic, and anti-oxidative properties. Inflammation is a complex physiological response to injury or infection that involves the activation of various immune cells and the release of pro-inflammatory cytokines. CORM-3 has been shown to inhibit the activation of immune cells and the release of pro-inflammatory cytokines, leading to the attenuation of inflammation. Apoptosis is a programmed cell death process that plays a crucial role in various physiological and pathological processes. CORM-3 has been shown to inhibit apoptosis by regulating the expression of various apoptotic proteins. Oxidative stress is a condition that arises when the production of reactive oxygen species exceeds the capacity of antioxidant defenses. CORM-3 has been shown to have antioxidant properties by scavenging reactive oxygen species and upregulating antioxidant enzymes.
実験室実験の利点と制限
CORM-3 has several advantages and limitations for lab experiments. One of the advantages is its ability to release CO in a controlled and predictable manner, allowing for the precise modulation of biological processes. Another advantage is its relative stability and solubility in biological fluids, allowing for easy handling and administration. One of the limitations is its potential toxicity at high concentrations, which can lead to the formation of reactive oxygen species and oxidative stress. Another limitation is its potential interference with other molecules, such as heme-containing proteins, leading to the modulation of unintended biological processes.
将来の方向性
CORM-3 has several potential future directions for research. One direction is the development of novel CORM-3 analogs with improved stability, solubility, and specificity for biological targets. Another direction is the elucidation of the molecular mechanisms underlying the anti-inflammatory, anti-apoptotic, and anti-oxidative properties of CORM-3. This can lead to the identification of novel therapeutic targets and the development of new drugs for the treatment of various diseases. Another direction is the application of CORM-3 in the field of materials science, where it can be used as a building block for the synthesis of metal carbonyl complexes and as a reagent for the functionalization of organic compounds.
Conclusion
In conclusion, CORM-3 is a carbon monoxide-releasing molecule that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. The synthesis of CORM-3 is a relatively straightforward process that can be carried out in a laboratory setting. CORM-3 has been extensively studied for its potential applications in medicine, biology, and chemistry. The mechanism of action of CORM-3 involves the release of CO upon exposure to biological fluids or tissues, leading to the regulation of various physiological and biochemical processes. CORM-3 has several advantages and limitations for lab experiments, and several potential future directions for research.
合成法
The synthesis of CORM-3 involves the reaction of 2-cyclooctylidenehydrazinecarboxylic acid with 2,5-dimethylphenyl isocyanate in the presence of triethylamine. The resulting compound is then treated with trifluoroacetic acid to obtain CORM-3. The synthesis of CORM-3 is a relatively straightforward process and can be carried out in a laboratory setting with moderate expertise and equipment.
科学的研究の応用
CORM-3 has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, CORM-3 has been shown to have anti-inflammatory, anti-apoptotic, and anti-oxidative properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. In biology, CORM-3 has been used to study the role of carbon monoxide in cellular signaling and gene expression. In chemistry, CORM-3 has been used as a tool for the synthesis of metal carbonyl complexes and as a reagent for the functionalization of organic compounds.
特性
IUPAC Name |
N'-(cyclooctylideneamino)-N-(2,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13-10-11-14(2)16(12-13)19-17(22)18(23)21-20-15-8-6-4-3-5-7-9-15/h10-12H,3-9H2,1-2H3,(H,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWHVXPNFCWINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NN=C2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(cyclooctylideneamino)-N-(2,5-dimethylphenyl)oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5181019.png)
![4-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]morpholine](/img/structure/B5181027.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5181046.png)
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-morpholinyl)acetamide diethanedioate](/img/structure/B5181047.png)
![2-(4-{[(4-chlorophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5181060.png)

![4-[4-(2,4-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5181074.png)
![2-thioxo-5-[2-(trifluoromethyl)benzylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5181092.png)
![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5181097.png)
![7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5181098.png)
![N-isobutyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5181110.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-5-ium bromide](/img/structure/B5181111.png)
